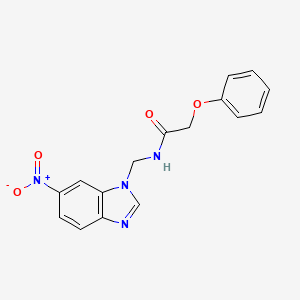
Acetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-2-phenoxy- is a complex organic compound that features a benzimidazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The benzimidazole moiety is a privileged structure in medicinal chemistry, often found in compounds with antiprotozoal, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-2-phenoxy- typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Acetamide Formation: The nitrated benzimidazole is reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Phenoxy Substitution: Finally, the acetamide derivative is reacted with phenol in the presence of a base to introduce the phenoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and acetamide formation, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-2-phenoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiprotozoal agent.
Medicine: Investigated for its potential anticancer and antifungal properties.
Mechanism of Action
The mechanism of action of Acetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-2-phenoxy- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The benzimidazole core can bind to tubulin, inhibiting microtubule formation and thus disrupting cell division .
Comparison with Similar Compounds
Similar Compounds
Benznidazole: Used as an antiprotozoal agent.
Metronidazole: Used as an antibiotic and antiprotozoal agent.
Secnidazole: Another antiprotozoal agent.
Uniqueness
Acetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-2-phenoxy- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzimidazole derivatives. Its combination of a nitro group and a phenoxy group may enhance its biological activity and specificity .
Properties
CAS No. |
103706-81-6 |
|---|---|
Molecular Formula |
C16H14N4O4 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
N-[(6-nitrobenzimidazol-1-yl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H14N4O4/c21-16(9-24-13-4-2-1-3-5-13)18-11-19-10-17-14-7-6-12(20(22)23)8-15(14)19/h1-8,10H,9,11H2,(H,18,21) |
InChI Key |
ODUUDPYBQWNPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















